(2Z)-6-benzyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
Properties
Molecular Formula |
C31H25N5O3S |
|---|---|
Molecular Weight |
547.6 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[[1-phenyl-3-(4-propoxyphenyl)pyrazol-4-yl]methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C31H25N5O3S/c1-2-17-39-25-15-13-22(14-16-25)28-23(20-35(34-28)24-11-7-4-8-12-24)19-27-30(38)36-31(40-27)32-29(37)26(33-36)18-21-9-5-3-6-10-21/h3-16,19-20H,2,17-18H2,1H3/b27-19- |
InChI Key |
ZFJHDDPIWXNOPN-DIBXZPPDSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)CC5=CC=CC=C5)S3)C6=CC=CC=C6 |
Origin of Product |
United States |
Biological Activity
The compound (2Z)-6-benzyl-2-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a pyrazole moiety is particularly noteworthy, as pyrazole derivatives have been recognized for their broad pharmacological profiles.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits potent anticancer properties. A notable investigation assessed its cytotoxic effects on various cancer cell lines including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The results indicated significant cytotoxicity with IC50 values of 2.13 µM for MCF-7, 4.34 µM for SiHa, and 4.46 µM for PC-3 cells. Importantly, the compound showed minimal toxicity to normal HEK-293T cells, suggesting a favorable selectivity profile for cancer cells over normal cells .
The mechanism underlying the anticancer effects is primarily linked to the inhibition of tubulin polymerization. Molecular docking studies have revealed that the compound binds effectively to the colchicine-binding site on tubulin, disrupting microtubule dynamics essential for cancer cell proliferation . This action is crucial in halting the mitotic process in rapidly dividing cancer cells.
Anti-inflammatory and Analgesic Effects
Beyond its anticancer properties, this compound has also been evaluated for anti-inflammatory activity. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have shown that related pyrazole compounds exhibit significant COX inhibition, which could translate to anti-inflammatory effects in vivo .
Neuroprotective Properties
Emerging research indicates potential neuroprotective effects associated with similar pyrazole derivatives. These compounds have been shown to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter degradation. Inhibition of MAO can enhance levels of neurotransmitters such as dopamine and serotonin, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies and Research Findings
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Anticancer | IC50 values: MCF-7 (2.13 µM), SiHa (4.34 µM), PC-3 (4.46 µM) |
| Study 2 | Tubulin Inhibition | Effective binding at colchicine site; disrupted microtubule dynamics |
| Study 3 | Anti-inflammatory | Significant inhibition of COX enzymes in vitro |
| Study 4 | Neuroprotection | MAO inhibition leading to increased neurotransmitter levels |
Scientific Research Applications
Chemical Structure and Synthesis
The compound's structure features multiple heterocycles including thiazole and triazine rings, which are known for their diverse biological activities. The synthesis of such compounds typically involves multi-step reactions that can include cyclization and condensation processes. For instance, derivatives of 1,2,4-triazines have been synthesized through various methods including the use of catalysts and specific reagents to enhance yields and purity .
Synthesis Techniques
The synthesis often employs techniques such as:
- Cyclization Reactions : To form the thiazole and triazine rings.
- Condensation Reactions : To link the pyrazole moiety with other aromatic systems.
The yield and purity of synthesized compounds are critical for their subsequent biological evaluation.
Anticancer Activity
Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit significant anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. Studies have demonstrated that derivatives with similar structural features can effectively inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus, as well as fungi such as Candida albicans .
Anti-inflammatory Effects
Compounds in this class have also been investigated for anti-inflammatory activities. They may inhibit key enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis or other inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the benzyl or propoxy groups can significantly influence biological activity. For instance:
- Substituent Variation : Different functional groups can enhance or diminish activity against specific targets.
- Ring Modifications : Altering ring structures may lead to improved pharmacological profiles.
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiazolo-triazine core distinguishes it from simpler heterocycles like benzoxazinones or triazole-pyrazoles , which lack fused sulfur-nitrogen rings. This likely enhances its rigidity and binding affinity in biological systems.
- Synthetic Complexity : The target compound requires precise regioselective coupling (e.g., propoxyphenyl substitution) compared to analogues synthesized via single-step Cs₂CO₃-mediated reactions .
Analytical Characterization
Q & A
Q. 1.1. What synthetic strategies are optimal for constructing the thiazolo-triazine core of this compound?
Methodological Answer: The thiazolo[3,2-b][1,2,4]triazine core can be synthesized via condensation reactions between thiourea derivatives and α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, cyclization of substituted thioureas with aldehydes or ketones (e.g., via Knorr-type reactions) is a common approach. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst use (e.g., HCl or piperidine). Optimization of reaction time and stoichiometry is critical to minimize side products like uncyclized intermediates .
Q. 1.2. How can spectroscopic techniques (NMR, IR) resolve ambiguities in the structural characterization of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks by comparing coupling patterns (e.g., Z-configuration at the methylene group via NOE experiments) and integration ratios. The benzyl and propoxyphenyl substituents will show distinct aromatic splitting patterns.
- IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and thiazole/triazine ring vibrations (C=N at ~1600–1650 cm⁻¹). Discrepancies between experimental and theoretical spectra (DFT-calculated) may indicate conformational flexibility or impurities .
Q. 1.3. What solvent systems are recommended for recrystallization to achieve high-purity single crystals?
Methodological Answer: Mixed solvent systems (e.g., DCM/hexane or ethanol/water) are ideal for slow evaporation. The compound’s low solubility in polar solvents due to its bulky hydrophobic groups necessitates gradient crystallization. Monitoring supersaturation via UV-Vis or dynamic light scattering can improve crystal quality for X-ray diffraction .
Advanced Research Questions
Q. 2.1. How can X-ray crystallography address challenges in resolving the Z-configuration of the methylene group?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is critical. The Z-configuration is confirmed by analyzing torsion angles between the benzylidene group and adjacent heterocycles. Hydrogen-bonding networks (e.g., C–H···O/N interactions) stabilize the configuration and reduce thermal displacement artifacts. For weak diffraction, synchrotron radiation or cryocooling (100 K) enhances resolution .
Q. 2.2. What computational methods (DFT, MD) predict the compound’s reactivity in biological systems?
Methodological Answer:
- DFT : Use B3LYP/6-311G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential (MEP) surfaces. These identify nucleophilic/electrophilic sites (e.g., triazine N-atoms) for binding to biological targets.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with kinases or GPCRs) using AMBER or GROMACS. Focus on binding free energy (MM-PBSA) and stability of hydrogen bonds with catalytic residues .
Q. 2.3. How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be reconciled?
Methodological Answer:
- Dose-Response Assays : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity.
- Target Profiling : Use affinity chromatography or SPR to identify off-target interactions. For example, benzothiazole analogs show promiscuity toward carbonic anhydrases and topoisomerases, which may explain conflicting data .
Q. 2.4. What experimental design principles optimize reaction yields in multi-step syntheses?
Methodological Answer: Employ Design of Experiments (DoE) to screen variables (temperature, catalyst loading, solvent polarity). For example, a Box-Behnken design can model interactions between propoxyphenyl substitution and reaction time. Flow chemistry (e.g., microreactors) enhances reproducibility in sensitive steps like aldehyde condensations .
Specialized Methodological Challenges
Q. 3.1. How do non-covalent interactions (π-stacking, H-bonding) influence supramolecular assembly in the solid state?
Methodological Answer: Analyze crystal packing via Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions. The propoxyphenyl group’s methoxy oxygen may act as a hydrogen-bond acceptor, while the benzyl group participates in π-π stacking with adjacent aromatic rings. Thermal ellipsoid plots (ORTEP) reveal conformational rigidity critical for stability .
Q. 3.2. What strategies mitigate decomposition during prolonged storage or biological assays?
Methodological Answer:
- Stability Studies : Use accelerated degradation (40°C/75% RH) with HPLC-MS monitoring. Identify hydrolytically labile sites (e.g., triazine ring).
- Formulation : Lyophilize with cyclodextrins or PEG derivatives to protect against oxidation and moisture .
Data Interpretation and Validation
Q. 4.1. How can discrepancies between computational predictions and experimental bioactivity data be resolved?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
